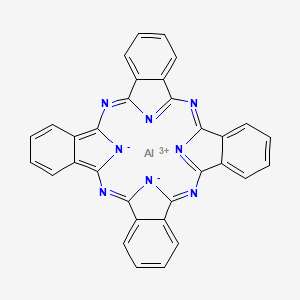

Aluminum phthalocyanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Al/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVXQFBFIFIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16AlN8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47822-79-7 |

Source

|

| Record name | Aluminum(III) phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47822-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum phthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047822797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum(1+), [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Aluminum Phthalocyanine: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological application of aluminum phthalocyanine (B1677752), with a specific focus on chloroaluminum phthalocyanine (AlPcCl), a prominent second-generation photosensitizer in photodynamic therapy (PDT). This document details established synthesis protocols, presents key quantitative data in a comparative format, and elucidates the cellular signaling pathways activated upon photoirradiation.

Introduction to this compound

Aluminum phthalocyanines are metallated phthalocyanine complexes that have garnered significant interest in the biomedical field, particularly in oncology. Their robust photophysical properties, including strong absorption in the therapeutic window (650-800 nm) which allows for deeper tissue penetration of light, and a high quantum yield of singlet oxygen, make them potent agents for PDT.[1] The central aluminum ion is typically coordinated to an axial ligand, such as chlorine, which influences the molecule's solubility and photophysical characteristics. The hydrophobicity of unsubstituted AlPcCl often necessitates its formulation into drug delivery systems, such as liposomes or nanoparticles, to enhance its bioavailability and tumor targeting.[2][3]

Core Synthesis Protocols

The synthesis of this compound can be broadly categorized into two primary methodologies: the phthalonitrile (B49051) route and the phthalic anhydride/urea (B33335) route. Both methods involve the cyclotetramerization of four isoindole units around a central aluminum ion.

Synthesis from Phthalonitrile

This is a widely employed method for producing high-purity aluminum phthalocyanines. The reaction typically involves heating phthalonitrile with an aluminum salt, such as aluminum chloride (AlCl₃), in a high-boiling point solvent.

Experimental Protocol:

-

Reactants: Phthalonitrile, anhydrous aluminum chloride (AlCl₃).

-

Solvent: High-boiling point aromatic solvent (e.g., 1,2-dichlorobenzene, quinoline, or trichlorobenzene).

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 180-220°C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.[4]

-

Purification: The crude product is often contaminated with unreacted starting materials and byproducts. A common purification procedure involves:

-

Washing with hot water to remove inorganic salts.

-

Acid washing (e.g., with dilute HCl or H₂SO₄) to remove metal-free phthalocyanine and other acid-soluble impurities.[5]

-

Washing with organic solvents (e.g., ethanol, acetone) to remove organic impurities.

-

Further purification can be achieved by train sublimation or column chromatography for highly pure samples required for specific applications.

-

A variation of this method involves the use of an ammonium (B1175870) salt, such as ammonium chloride or ammonium sulfate, which has been reported to significantly increase the reaction yield.[4]

Synthesis from Phthalic Anhydride and Urea

This method provides a more cost-effective route to this compound, utilizing readily available starting materials. The reaction involves heating phthalic anhydride, urea (as the nitrogen source), an aluminum salt, and a catalytic amount of a high-valence metal compound, such as ammonium molybdate.

Experimental Protocol:

-

Reactants: Phthalic anhydride, urea, anhydrous aluminum chloride (AlCl₃), and a catalyst (e.g., ammonium molybdate).

-

Solvent: A high-boiling point, inert solvent like trichlorobenzene is often used.[6][7]

-

Reaction Conditions: The reactants are heated to a temperature range of 180-210°C for several hours.[6][8] The reaction proceeds through the in-situ formation of phthalimide (B116566) and then diiminoisoindoline, which subsequently tetramerizes.

-

Purification: The purification process is similar to that of the phthalonitrile method, involving sequential washing with water, acid, and organic solvents to isolate the pure this compound.

Quantitative Data and Characterization

The efficiency of the synthesis and the photophysical properties of the resulting this compound are critical for its application in PDT. The following tables summarize key quantitative data from various studies.

| Synthesis Method | Starting Materials | Solvent/Conditions | Yield (%) | Reference(s) |

| Phthalonitrile | Phthalonitrile, AlCl₃ | Ethanol | 68 | [4] |

| Phthalonitrile | Phthalonitrile, AlCl₃ | Water, 180°C | 70 | [4] |

| Phthalonitrile with Ammonium Salt | Phthalonitrile, AlCl₃, Ammonium Salt | High-boiling solvent | 71.7 - 98.4 | [4][5] |

| Phthalic Anhydride/Urea | Phthalic Anhydride, Urea, AlCl₃ | Trichlorobenzene, 200°C, 6h | 89.64 | [6] |

| Phthalic Anhydride/Urea with Promoter | Phthalic Anhydride, Urea, AlCl₃, Sodium xylene sulfonate | Trichlorobenzene | 85.61 | [6] |

Table 1: Comparison of Reported Yields for this compound Synthesis.

| Compound | Solvent/Medium | Absorption Max (Q-band, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Chlorothis compound (AlPcCl) | Acetonitrile | 674 | - | [2] |

| Chlorothis compound (AlPcCl) | Ethanol | 672 | ~0.29 (in DMSO) | [9] |

| Aluminum tetra-4-sulfophthalocyanine | Aqueous buffer (pH 7.4) | - | 0.22 ± 0.03 | [10][11] |

| Trisulfonated this compound ("Fotosens") | Aqueous buffer (pH 7.4) | - | 0.42 ± 0.06 | [10][11] |

| Disulfonated this compound | Aqueous buffer (pH 7.4) with 1 wt % Triton X-100 | - | 0.15 ± 0.02 | [10][11] |

| Aluminum tetrasulfonated phthalocyanine (AlPTS) | Dimethylformamide (DMF) | - | Higher than in aqueous micellar solution | [10][12] |

Table 2: Photophysical Properties of this compound Derivatives.

Experimental Workflow and Signaling Pathways

General Synthesis and Purification Workflow

The overall process for synthesizing and purifying this compound for biomedical applications can be visualized as a multi-step workflow.

Mechanism of Photodynamic Therapy and Induced Signaling Pathways

Upon irradiation with light of a specific wavelength, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). This process is the cornerstone of Type II photodynamic therapy.[13] The generated ROS can induce cellular damage, leading to cell death primarily through apoptosis.

Intrinsic Pathway of Apoptosis:

A primary mechanism of AlPc-PDT-induced cell death is the intrinsic, or mitochondrial, pathway of apoptosis.[10][14] The photosensitizer often localizes in the mitochondria, and upon photoactivation, the generated ROS cause mitochondrial damage.

Inhibition of PI3K/Akt/mTOR Pathway:

Some studies have indicated that AlPc-based PDT can also inhibit the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.[15] The inhibition of this pathway can contribute to the overall anti-cancer effect of the therapy.

Conclusion

The synthesis of this compound, particularly AlPcCl, is well-established, with robust protocols available for researchers. The choice between the phthalonitrile and phthalic anhydride/urea routes may depend on factors such as desired purity, cost, and scale of production. The potent photophysical properties of this compound, coupled with its ability to induce apoptosis through well-defined signaling pathways, underscore its significance as a photosensitizer in the development of new photodynamic therapies for cancer and other diseases. Further research into targeted delivery systems and combination therapies will likely expand the clinical utility of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Liposomes Loaded with Chlorothis compound for Application of Photodynamic Therapy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]

- 5. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]

- 6. globethesis.com [globethesis.com]

- 7. US3074958A - Process for preparing metal phthalocyanines - Google Patents [patents.google.com]

- 8. ycmou.ac.in [ycmou.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photodynamic Therapy of this compound Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells [mdpi.com]

- 14. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

Synthesis of Aluminum Phthalocyanine Derivatives: A Technical Guide for Researchers

Introduction

Aluminum phthalocyanines (AlPcs) are a class of robust aromatic macrocycles that have garnered significant attention in various scientific and technological fields, particularly in medicine and materials science. Their exceptional photophysical properties, including strong absorption in the red region of the electromagnetic spectrum and efficient generation of singlet oxygen, make them highly effective photosensitizers for photodynamic therapy (PDT) in cancer treatment. Furthermore, their chemical stability and tunable electronic properties have led to their exploration in applications such as organic electronics and chemical sensors. This technical guide provides an in-depth overview of the synthesis of aluminum phthalocyanine (B1677752) and its derivatives, focusing on core methodologies, detailed experimental protocols, and characterization techniques. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, materials science, and nanotechnology.

Core Synthesis of Chloroaluminum Phthalocyanine (AlPcCl)

The foundational structure for many AlPc derivatives is chlorothis compound (AlPcCl). A common and effective method for its synthesis involves the reaction of phthalonitrile (B49051) with a source of aluminum in a high-boiling point solvent.

Experimental Protocol: Synthesis of Chlorothis compound from Phthalonitrile

This protocol outlines a general procedure for the synthesis of AlPcCl.

Materials:

-

Phthalonitrile

-

Anhydrous Aluminum Trichloride (AlCl₃)

-

Ammonium (B1175870) Chloride (NH₄Cl) (optional, as a catalyst)

-

High-boiling point solvent (e.g., dichlorotoluenes, trichlorobenzene, or quinoline)

-

Sulfuric acid (H₂SO₄), 1% aqueous solution

-

Hydrochloric acid (HCl), 30% aqueous solution

-

Sodium Chloride (NaCl)

-

Diethylene glycol

Procedure:

-

Reaction Setup: In a 1 L glass kettle equipped with a mechanical stirrer and a reflux condenser, add phthalonitrile, anhydrous aluminum(III) chloride, and optionally ammonium chloride. Add the high-boiling point solvent (e.g., dichlorotoluenes).[1]

-

Reaction: Stir the mixture while raising the temperature to 200°C over 1-1.5 hours. Maintain this temperature for 10.5 to 17 hours.[1]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by vacuum distillation to obtain the crude AlPcCl product.[1]

-

Initial Purification: Prepare a slurry of the crude product in a 1% aqueous sulfuric acid solution. Heat the slurry to 90°C for two hours with stirring.[1]

-

Filtration and Washing: Filter the hot slurry and wash the solid with water until the filtrate is neutral. Dry the purified product at 80°C.[1]

-

Milling (Optional): For pigment applications, the purified product can be milled. Combine the dried product with sodium chloride and diethylene glycol in a kneader and blend for 6 hours at 80°C.[1]

-

Final Acid Wash: Slurry the milled product in water containing hydrochloric acid (to a final concentration of about 1%) for one hour at 90°C with stirring. Filter the hot slurry, wash with water until the filtrate is neutralized, and dry at 80°C to obtain the final chlorothis compound pigment.[1]

A study on the synthesis of chlorothis compound using a phthalic anhydride-urea method reported that the use of a reaction promoter, sodium xylene sulfonate, significantly increased the yield from 24.33% to 85.61%.[2] The optimal conditions were found to be a reaction temperature of 200°C for 6 hours.[2]

Synthesis of Peripherally Substituted this compound Derivatives

Peripheral substitution on the phthalocyanine ring is a key strategy to modulate the molecule's solubility, aggregation behavior, and photophysical properties. These substitutions can be introduced by starting with a substituted phthalonitrile precursor.

Experimental Protocol: Synthesis of a Tetra-Substituted Phthalocyanine

This protocol provides a general method for the synthesis of peripherally substituted phthalocyanines.

Materials:

-

Substituted Phthalonitrile (e.g., 4-substituted phthalonitrile)

-

Metal salt (e.g., Zinc(II) acetate, Cobalt(II) chloride)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other strong, non-nucleophilic base

-

High-boiling point solvent (e.g., n-pentanol, n-hexanol, DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phthalonitrile in the chosen high-boiling point solvent.

-

Addition of Reagents: Add the metal salt and the base (e.g., DBU) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 8-24 hours). The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the phthalocyanine.

-

Precipitation and Filtration: After cooling to room temperature, the product is often precipitated by adding a non-solvent like methanol (B129727) or water. The precipitate is then collected by filtration.

-

Purification: The crude product is purified by washing with various solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Synthesis of Axially Substituted this compound Derivatives

Axial substitution, where a ligand is attached to the central aluminum atom perpendicular to the phthalocyanine plane, is another powerful method to modify the properties of the molecule. This is typically achieved by a substitution reaction starting from AlPcCl.

Experimental Protocol: Axial Phenoxylation of Chlorothis compound

This protocol describes the synthesis of a phenoxy-substituted this compound.[3]

Materials:

-

Chlorothis compound (Cl-AlPc)

-

Substituted phenol (B47542) (e.g., p-cresol, 3,4,5-trifluorophenol)

-

Chlorobenzene

-

Potassium hydroxide (B78521) (KOH), 3 M solution

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, charge 1 g of Cl-AlPc and a 10-molar excess of the substituted phenol in 30 mL of chlorobenzene.[3]

-

Reaction: Stir the mixture under a nitrogen atmosphere and reflux at 125°C for 18 hours.[3]

-

Work-up: Upon cooling, evaporate the solvent. Wash the resulting solid with a 3 M KOH solution, filter, and dry.[3]

-

Purification: The product is purified by train sublimation at 350–380°C to yield the pure axially substituted this compound.[3]

Purification and Characterization

Purification:

Due to their low solubility, the purification of phthalocyanines can be challenging. Common techniques include:

-

Washing: Washing the crude product with various organic solvents and aqueous acid/base solutions to remove impurities.[1][3]

-

Soxhlet Extraction: Continuous extraction with a suitable solvent to remove soluble impurities.

-

Column Chromatography: For more soluble derivatives, chromatography on silica gel or alumina (B75360) is effective.[4]

-

Train Sublimation: A highly effective method for purifying insoluble phthalocyanines, where the compound is sublimed under vacuum and collected on a cooler surface, leaving non-volatile impurities behind.[3][5]

Characterization:

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound derivatives.

-

UV-Vis Spectroscopy: Phthalocyanines exhibit a characteristic intense absorption in the red region of the spectrum, known as the Q-band (around 600-750 nm), and a Soret band (or B-band) in the near-UV region (around 300-400 nm).[6][7] The position and shape of the Q-band are sensitive to substitution, aggregation, and the central metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic framework. For soluble derivatives, characteristic signals for the aromatic protons and the substituents can be identified.[8][9][10]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the synthesized compounds, confirming their identity.[8][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the substituents and for confirming the formation of the phthalocyanine macrocycle by the disappearance of the nitrile (C≡N) stretching vibration from the starting material.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives reported in the literature.

Table 1: Synthesis Yields of this compound Derivatives

| Compound | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |

| Chlorothis compound | Phthalic anhydride, Urea | Trichlorobenzene | 200°C, 6h, with sodium xylene sulfonate | 85.61 | [2] |

| Chlorothis compound | Phthalonitrile, AlCl₃ | Dichlorotoluenes | 200°C, 10.5-17h | - | [1] |

| Axially Phenoxylated AlPcs | Cl-AlPc, Substituted Phenols | Chlorobenzene | 125°C, 18h | - | [3] |

Table 2: Photophysical Properties of this compound Derivatives

| Compound | Solvent | λmax (Q-band, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Unsubstituted AlPc | - | ~670 | - | - | |

| Axially Substituted AlPc-Fullerene Dyad | Pyridine | 677-678 | Partially quenched | Reduced | [12] |

| Axially Substituted Silicon Phthalocyanine | DMF | - | 0.18 | - | [13] |

| Axially Substituted Silicon Phthalocyanine | DMSO | - | 0.15 | - | [13] |

Signaling Pathways and Experimental Workflows

This compound derivatives, particularly in the context of photodynamic therapy, exert their cytotoxic effects through the generation of reactive oxygen species (ROS), which in turn trigger specific cellular signaling pathways leading to cell death.

Photodynamic Therapy (PDT) Mechanism

The general mechanism of PDT involves a photosensitizer, light, and molecular oxygen. Upon irradiation with light of a specific wavelength, the AlPc derivative is excited from its ground state to a short-lived singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state. The triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent responsible for damaging cellular components and inducing cell death.

General Synthetic Workflow for AlPc Derivatives

The synthesis of functional AlPc derivatives typically follows a multi-step process, starting from simple precursors and leading to the final, often peripherally or axially modified, macrocycle.

The synthesis of this compound derivatives is a rich and diverse field, offering numerous avenues for the creation of novel functional molecules. By carefully selecting the synthetic strategy—be it the formation of the core macrocycle, peripheral modification, or axial substitution—researchers can fine-tune the photophysical, electronic, and biological properties of these compounds for a wide range of applications. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for scientists and engineers aiming to explore the vast potential of aluminum phthalocyanines. As research in this area continues to evolve, the development of more efficient and selective synthetic methods will undoubtedly lead to the discovery of new AlPc derivatives with enhanced performance in photodynamic therapy, molecular electronics, and beyond.

References

- 1. EP2739687B1 - Phthalocyanine synthesis - Google Patents [patents.google.com]

- 2. globethesis.com [globethesis.com]

- 3. Axial Phenoxylation of Aluminum Phthalocyanines for Improved Cannabinoid Sensitivity in OTFT Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Purification and characterization of phthalocyanines | Semantic Scholar [semanticscholar.org]

- 6. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties [mdpi.com]

- 8. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CP/MAS 13C NMR characterization of the isomeric states and intermolecular packing in tris(8-hydroxyquinoline) aluminum(III) (Alq3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization [mdpi.com]

- 12. cyberleninka.ru [cyberleninka.ru]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of Aluminum Phthalocyanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize aluminum phthalocyanine (B1677752) (AlPc), a molecule of significant interest in fields ranging from materials science to photodynamic therapy (PDT). This document details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational (Infrared and Raman) Spectroscopy as they apply to AlPc.

Introduction to Aluminum Phthalocyanine

This compound (AlPc) is a planar macrocyclic compound and a member of the metallophthalocyanine family. Its structure, characterized by an extensive π-conjugated system, gives rise to its intense blue-green color and unique photophysical properties. The central aluminum ion can be axially coordinated with various ligands, influencing its solubility and aggregation behavior, which in turn significantly impacts its spectroscopic signature and photoactivity. Chlorothis compound (AlPcCl) is a common and extensively studied form. Due to its strong absorption in the red region of the electromagnetic spectrum and efficient generation of singlet oxygen, AlPc is a prominent photosensitizer in photodynamic therapy for cancer treatment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing AlPc, providing insights into its electronic transitions, concentration, and aggregation state. The spectrum of monomeric AlPc is dominated by two main absorption bands: the intense Q-band in the red region of the visible spectrum (around 670-700 nm) and the Soret or B-band in the near-UV region (around 350 nm).[1]

The Q-band, arising from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is particularly sensitive to the molecule's environment and aggregation state.[1] Aggregation of AlPc molecules, a common phenomenon in aqueous solutions, leads to significant changes in the Q-band, often resulting in a blue-shift and broadening of the peak for H-aggregates (face-to-face stacking) or a red-shift for J-aggregates (edge-to-edge stacking).

Quantitative UV-Vis Absorption Data

The following table summarizes the characteristic absorption maxima of chlorothis compound (AlPcCl) in various organic solvents. The position of the Q-band maximum is influenced by the solvent's polarity and refractive index.

| Solvent | B-band (λmax, nm) | Q-band (λmax, nm) | Reference(s) |

| Dimethylformamide (DMF) | ~350 | ~672 | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~365 | ~715 | [3] |

| Ethanol | - | ~675 | [4] |

| Chloroform | - | - | [4] |

| Pyridine | ~364 | ~681 | [5] |

| Tetrahydrofuran (THF) | ~347 | ~675 | [5] |

Note: The exact positions of the absorption maxima can vary slightly depending on the specific experimental conditions and the purity of the compound.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of AlPcCl in a suitable organic solvent and determine its molar extinction coefficient.

Materials:

-

Chlorothis compound (AlPcCl)

-

Spectroscopic grade solvent (e.g., DMF or DMSO)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of AlPcCl (e.g., 1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to prepare a stock solution of known concentration. Sonication may be used to aid dissolution.[4]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the prepared AlPcCl solutions, starting from the most dilute.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the Q-band. Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will give the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of AlPc. Upon excitation with light of an appropriate wavelength (typically corresponding to an absorption band), AlPc molecules in the first excited singlet state (S₁) can relax to the ground state (S₀) by emitting a photon. This emitted light, or fluorescence, is typically red-shifted with respect to the absorption (Stokes shift).

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, are key parameters that characterize the photophysical behavior of AlPc. These parameters are crucial for applications such as fluorescence imaging and understanding the efficiency of photodynamic therapy. Aggregation of AlPc often leads to fluorescence quenching, a decrease in the fluorescence intensity.

Quantitative Fluorescence Data

The following table summarizes key photophysical properties of this compound derivatives in different environments.

| Compound | Solvent/Medium | Fluorescence λmax (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference(s) |

| AlPcCl | Ethanol | - | 0.52 | - | [3] |

| AlPcCl | DMSO | - | - | - | [2] |

| AlPcCl in DMPC liposomes | DMPC | ~685 | - | 5.3 | [2] |

| Trisulfonated AlPc | Water | - | 0.40 | - | [3] |

| Tetrasulfonated AlPc | Aqueous buffer | - | 0.22 ± 0.03 | - | [6] |

Experimental Protocol for Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of AlPcCl.

Materials:

-

AlPcCl solution of known concentration (prepared as for UV-Vis, with absorbance at the excitation wavelength < 0.1 to avoid inner filter effects)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Zinc phthalocyanine)

-

Spectroscopic grade solvent

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to a value within the Q-band of AlPc (e.g., 610 nm). Set the emission scan range to be from the excitation wavelength to ~800 nm.

-

Sample and Standard Preparation: Prepare dilute solutions of both the AlPcCl sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be measured and kept below 0.1.

-

Spectrum Acquisition: Record the fluorescence emission spectrum of the solvent blank, the standard solution, and the AlPcCl solution under identical experimental conditions (excitation and emission slit widths, scan speed).

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the AlPcCl sample using the following equation: ΦF(sample) = ΦF(std) * (Astd / Asample) * (Isample / Istd) * (nsample2 / nstd2) where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of AlPc and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. However, obtaining high-quality NMR spectra of unsubstituted AlPc can be challenging due to its tendency to aggregate in solution, which leads to broad peaks.[7] The use of coordinating solvents like pyridine-d₅ or deuterated dimethyl sulfoxide (DMSO-d₆) and elevated temperatures can help to break up aggregates and improve spectral resolution. For substituted AlPcs with improved solubility, detailed structural information can be readily obtained.

Representative NMR Data

Due to the limited solubility of unsubstituted AlPcCl, well-resolved NMR data is scarce in the literature. The data presented below is for a more soluble, peripherally substituted this compound derivative to illustrate the expected chemical shift regions.

¹H NMR (in CDCl₃): The aromatic protons of the phthalocyanine macrocycle typically resonate in the downfield region between δ 7.5 and 9.5 ppm. Protons of peripheral substituents will appear in their characteristic chemical shift ranges.

¹³C NMR (in CDCl₃): The aromatic carbons of the phthalocyanine core typically appear between δ 120 and 155 ppm. Quaternary carbons, including those bonded to nitrogen, can be challenging to observe due to long relaxation times.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a soluble AlPc derivative.

Materials:

-

Soluble AlPc derivative (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, pyridine-d₅)

-

NMR tube and cap

-

Pipette and filter

Procedure:

-

Sample Preparation: Dissolve the AlPc sample in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL). The solution should be homogenous and free of solid particles.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

NMR Spectrometer Setup: The NMR spectrometer is set up by a trained operator. Standard acquisition parameters for ¹H and ¹³C NMR are generally used, although longer relaxation delays may be necessary for observing quaternary carbons in the ¹³C spectrum.

-

Data Acquisition: The spectra are acquired. For ¹³C NMR, a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, symmetry, and the nature of chemical bonds, making them valuable for the characterization of AlPc.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Characteristic IR bands for AlPc include those associated with C-H, C-N, and C=C stretching and bending vibrations of the phthalocyanine macrocycle.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational modes of the molecule. For metallophthalocyanines, the Raman spectra are often dominated by vibrations of the macrocycle, and the positions of certain bands can be sensitive to the central metal ion.

Representative Vibrational Spectroscopy Data

The following table lists some of the characteristic vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy | Reference(s) |

| ~3050 | Aromatic C-H stretch | IR/Raman | [5] |

| ~1610 | C=C stretch (benzene ring) | IR/Raman | [5] |

| ~1520 | C=C/C=N stretch (macrocycle) | Raman | [4] |

| ~1485 | C-C stretch (pyrrole) | IR/Raman | [5] |

| ~1335 | C-N stretch (pyrrole) | IR/Raman | [5] |

| ~1050 | Al-O stretch (for μ-oxo dimer) | IR | [8] |

| ~730 | C-H out-of-plane bend | IR | [5] |

| ~491 | Metal-dependent mode | IR | [5] |

Experimental Protocol for Vibrational Spectroscopy

Objective: To obtain the FTIR and Raman spectra of solid AlPcCl.

FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of AlPcCl (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid AlPcCl powder is placed on a microscope slide or in a capillary tube.

-

Instrument Setup: The Raman spectrometer is equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The laser is focused on the sample.

-

Spectrum Acquisition: The scattered light is collected and directed to a spectrometer. The spectrum is typically recorded over a range of Raman shifts (e.g., 200-2000 cm⁻¹).

Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Mechanism

This compound is a key photosensitizer in PDT. The underlying mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation. The following diagram illustrates the key steps in the PDT process.

Caption: Mechanism of Type II Photodynamic Therapy sensitized by this compound.

Jablonski Diagram for this compound

The photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical processes of AlPc.

General Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized or obtained AlPc sample.

Caption: General workflow for the synthesis and spectroscopic characterization of AlPc.

Conclusion

The spectroscopic characterization of this compound is essential for understanding its fundamental properties and for its development in various applications. UV-Vis and fluorescence spectroscopy provide critical information on the electronic structure and excited-state dynamics, which are directly relevant to its performance as a photosensitizer. Vibrational spectroscopy offers detailed insights into its molecular structure and bonding. While NMR spectroscopy is a powerful tool for structural elucidation, its application to unsubstituted AlPc is often hampered by aggregation, necessitating the use of specific experimental conditions or the study of more soluble derivatives. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important class of molecules.

References

- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. scielo.br [scielo.br]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperature Solids - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Photophysical Properties of Aluminum Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of aluminum phthalocyanine (B1677752) (AlPc), a prominent photosensitizer in various scientific and therapeutic fields, particularly in photodynamic therapy (PDT). This document details the key photophysical parameters, outlines the experimental methodologies for their determination, and presents logical workflows and processes in a clear, visual format.

Core Photophysical Properties of Aluminum Phthalocyanine

Aluminum phthalocyanines are synthetic, macrocyclic compounds that exhibit strong absorption in the red region of the visible spectrum, a property that makes them excellent candidates for applications requiring light activation, especially in biological tissues where light penetration is deeper at longer wavelengths.[1][2] Their photophysical behavior is governed by the electronic transitions within the extensive π-conjugated system of the phthalocyanine ring.[3] The central aluminum ion, typically in the Al(III) oxidation state, and the axial ligands attached to it can influence these properties.[4][5]

Absorption and Emission Spectra

The electronic absorption spectrum of monomeric AlPc is characterized by two main features: the intense Q-band in the 600–700 nm region and the Soret (or B) band in the 300–400 nm range.[1][2] The Q-band, corresponding to the S₀ → S₁ transition, is particularly significant for PDT as it falls within the "therapeutic window" where biological tissues are more transparent to light.[1] The exact position of the Q-band maximum (λmax) is sensitive to the solvent, aggregation state, and substitution on the phthalocyanine ring.[6][7] For instance, in ethanol, this compound hydroxide (B78521) (AlPcOH) shows a Q-band maximum at approximately 671 nm.[1] In vivo, the absorption peak of disulfonated this compound (AlPcS₂) has been observed to be red-shifted to around 685 nm in a murine tumor model, which is attributed to interactions with the biological environment.[8]

Upon excitation, AlPc relaxes to the ground state via fluorescence emission (S₁ → S₀). The fluorescence emission spectrum is typically a mirror image of the Q-band absorption, with a small Stokes shift.[1] For AlPcOH in ethanol, the emission maximum is observed at 678 nm.[1]

Aggregation is a critical factor affecting the absorption and emission properties of AlPc. The formation of dimers and higher-order aggregates, often induced in aqueous media, can lead to a broadening and shifting of the Q-band, and a significant decrease in fluorescence quantum yield due to self-quenching.[2][9][10]

Photophysical Parameters

The efficiency of AlPc as a photosensitizer is determined by a set of key quantitative photophysical parameters. These parameters are summarized in the tables below. It is important to note that these values can vary significantly depending on the specific AlPc derivative (e.g., sulfonation state), solvent, concentration, and local environment.

Table 1: Fluorescence Quantum Yields and Lifetimes of Aluminum Phthalocyanines

| Compound | Solvent/Environment | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Hydroxoaluminium tricarboxymonoamidephthalocyanine | Adsorbed on cellulose (B213188) | 0.46 ± 0.02[10] | - |

| This compound (unspecified) | DMSO | 0.22[11] | 2.56[11] |

| Disulfonated this compound (AlPcS₂) | In the presence of various microbes | - | 4.85 - 5.95 (average)[12] |

| Disulfonated this compound (AlPcS₂) | Bound to Human Serum Albumin (HSA) | - | 5.5 (dominant), 1.0 (minor)[13] |

| Disulfonated this compound (AlPcS₂) | Intracellular (leukemic K562 cells) | - | 6.1 and 2.2[13] |

| This compound Nanoparticles (AlPc NPs) | pH 4 | - | 0.43 and 5.64[14] |

| This compound Nanoparticles (AlPc NPs) | pH 10 | - | 0.68 and 4.19[14] |

| This compound Nanoparticles (AlPc NPs) | HeLa cells | 0.01[15] | - |

| Chloroaluminum-phthalocyanine with tetra-α-butoxy chains (AlCl-Pc-OC4) | THF | - | 5.71 (from S₂ state)[16] |

Table 2: Triplet State and Singlet Oxygen Quantum Yields of Aluminum Phthalocyanines

| Compound | Solvent/Environment | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) (µs) |

| This compound (unspecified) | - | High[17] | - | - |

| This compound (Photosens) | - | - | 0.42[15] | - |

| This compound (unspecified) | Air-saturated solutions | - | - | 1.06[11] |

| Tetrasulfonated this compound (AlPcS₄) | - | - | - | 250[18] |

Experimental Protocols

Accurate determination of the photophysical properties of AlPc requires standardized experimental protocols. Below are methodologies for key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and to calculate the molar extinction coefficient (ε) and fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: Prepare a stock solution of the AlPc derivative in a suitable solvent (e.g., DMSO, ethanol, or buffered aqueous solution). Create a series of dilutions to obtain absorbance values in the range of 0.01-0.1 at the excitation wavelength to minimize inner filter effects.[19]

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over the desired wavelength range (typically 250-800 nm). The wavelength of maximum absorbance in the Q-band (λmax) is determined.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at or near the Q-band λmax. The integrated fluorescence intensity is then measured.[19]

-

Fluorescence Quantum Yield (Φf) Calculation: The Φf is typically determined using a relative method, comparing the integrated fluorescence intensity of the AlPc sample to that of a standard with a known quantum yield (e.g., zinc phthalocyanine in the same solvent). The following equation is used:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[19]

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τf) of the excited singlet state.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[12]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). Complex decays, often observed in biological systems, may require fitting to a distribution of lifetimes.[12][13]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To quantify the efficiency of singlet oxygen (¹O₂) generation, a key process in PDT.

Methodology (Indirect Method using a Chemical Trap):

-

Reagents: A chemical trap that reacts with ¹O₂, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), is used. A standard photosensitizer with a known ΦΔ (e.g., Rose Bengal or unsubstituted zinc phthalocyanine) is required for comparison.[19][20][21]

-

Sample Preparation: Prepare solutions of the AlPc sample and the standard photosensitizer in a suitable solvent, each containing the chemical trap. The concentrations of the photosensitizers are adjusted to have similar absorbance at the irradiation wavelength.

-

Irradiation: The solutions are irradiated with a monochromatic light source at a wavelength where both the sample and the standard absorb.

-

Monitoring: The decrease in the concentration of the chemical trap is monitored over time by measuring the decrease in its absorbance or fluorescence.[20]

-

ΦΔ Calculation: The rate of the trap's degradation is proportional to the rate of ¹O₂ generation. The ΦΔ of the AlPc sample is calculated relative to the standard using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (Iabs_std / Iabs_sample)

where k is the rate of degradation of the chemical trap and Iabs is the rate of light absorption by the photosensitizer.[21]

Visualizing Photophysical Processes and Workflows

Diagrams are essential for understanding the complex interplay of photophysical events and experimental procedures.

Jablonski Diagram for this compound

The following diagram illustrates the principal photophysical pathways for AlPc upon photoexcitation.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Photophysical Characterization

The following diagram outlines a typical experimental workflow for characterizing the photophysical properties of an AlPc derivative.

Caption: Workflow for the photophysical characterization of this compound derivatives.

This guide provides a foundational understanding of the essential photophysical properties of this compound. For researchers and developers, a thorough characterization of these parameters is crucial for optimizing the performance of AlPc-based systems in their intended applications.

References

- 1. researchgate.net [researchgate.net]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. jchemrev.com [jchemrev.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Zinc Metal Complex of tert-butyl Substituted Phthalocyanine: Assessment of Photosensitizer Potential with Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vivo absorption spectrum of disulphonated aluminium phthalocyanine in a murine tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modeling of fluorescence quantum yields of supported dyes Aluminium carboxyphthalocyanine on cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence lifetime measurements of disulfonated aluminium phthalocyanine in the presence of microbial cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Time-resolved fluorescence spectroscopy and intracellular imaging of disulphonated aluminium phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Theranostic Properties of Crystalline this compound Nanoparticles as a Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OPG [opg.optica.org]

- 17. nathan.instras.com [nathan.instras.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives [mdpi.com]

- 21. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photonic Potency of Aluminum Phthalocyanine: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield of aluminum phthalocyanine (B1677752) (AlPc), a critical parameter governing its efficacy as a photosensitizer in various applications, including photodynamic therapy (PDT). This document delves into the core photophysical processes, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate advanced research and development.

Quantitative Photophysical Data

The photophysical properties of aluminum phthalocyanine and its derivatives are profoundly influenced by the molecular environment. The following tables summarize the key quantum yield parameters in various solvents.

Table 1: Fluorescence Quantum Yield of this compound Derivatives

| Compound | Solvent/Medium | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φ_F_) |

| This compound Chloride (AlPcCl) | Ethanol | Not Specified | Not Specified | 0.52[1] |

| Photosens (sulfonated AlPc) | Water | Not Specified | Not Specified | 0.40[1] |

| AlPc Nanoparticles (NPs) in HeLa cells | Cellular Environment | 633 | 650-750 | 0.01[1] |

| Photosens in HeLa cells | Cellular Environment | 633 | 650-750 | 0.13[1] |

Table 2: Singlet Oxygen Quantum Yield of this compound Derivatives

| Compound | Solvent/Medium | Singlet Oxygen Quantum Yield (Φ_Δ_) |

| Aluminum tetra-4-sulfophthalocyanine | Aqueous buffer (pH 7.4) | 0.22 ± 0.03 |

| Trisulfonated this compound ("Fotosens") | Aqueous buffer (pH 7.4) | 0.42 ± 0.06 |

| Disulfonated this compound | Aqueous buffer (pH 7.4) with 1 wt % Triton X-100 | 0.15 ± 0.02 |

| Aluminum tetrasulfonated phthalocyanine (AlPTS) | Dimethylformamide (DMF) | Higher than in aqueous micellar solution |

| Aluminum tetrasulfonated phthalocyanine (AlPTS) | 0.1 M CTAC/H2O (micellar solution) | Lower than in DMF |

Note on Phosphorescence Quantum Yield: The phosphorescence quantum yield (Φ_P_) for this compound is generally reported to be very low. This is attributed to efficient non-radiative decay pathways from the triplet state and the high efficiency of singlet oxygen generation in the presence of molecular oxygen. While phosphorescence is a key process in the Jablonski diagram, precise quantitative values for AlPc are scarce in the literature due to the challenges in its detection.

Experimental Protocols

Accurate determination of quantum yields is paramount for the evaluation of photosensitizers. The following sections provide detailed methodologies for measuring fluorescence and singlet oxygen quantum yields.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) by referencing it against a standard with a known quantum yield.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, DMF)

-

Standard fluorophore with known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95)

-

This compound sample

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the standard and the this compound sample in the chosen solvent.

-

Prepare a series of dilutions of both the standard and the sample to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

-

Data Analysis:

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots. The slope represents the gradient (Grad).

-

Calculate the fluorescence quantum yield of the sample (Φ_F(sample)_) using the following equation:

Φ_F(sample)_ = Φ_F(std)_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

Where:

-

Φ_F(std)_ is the fluorescence quantum yield of the standard.

-

Grad_sample_ and Grad_std_ are the gradients of the plots for the sample and standard, respectively.

-

η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

References

An In-depth Technical Guide to the Synthesis of Sulfonated Aluminum Phthalocyanine (AlPcS4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sulfonated aluminum phthalocyanine (B1677752) (AlPcS4), a potent photosensitizer with significant applications in photodynamic therapy (PDT). This document details the primary synthesis methodologies, experimental protocols, and relevant quantitative data. Furthermore, it elucidates the key signaling pathway initiated by AlPcS4 in PDT-induced apoptosis.

Introduction to Sulfonated Aluminum Phthalocyanine (AlPcS4)

Sulfonated this compound (AlPcS4) is a second-generation photosensitizer characterized by its strong absorption in the red region of the electromagnetic spectrum (around 675 nm), high quantum yield of singlet oxygen, and excellent photostability.[1] Its hydrophilic nature, imparted by the four sulfonate groups, influences its pharmacokinetic properties and cellular uptake mechanisms. AlPcS4 is typically a mixture of isomers, with the sulfonate groups located at different positions on the peripheral benzene (B151609) rings.[2] The precise isomeric composition can influence the photosensitizer's aggregation state and, consequently, its photodynamic efficacy.

Synthesis of AlPcS4

The synthesis of AlPcS4 can be broadly approached via two main routes: the direct sulfonation of a pre-formed this compound core and the synthesis from sulfonated precursors. The latter method generally offers better control over the degree of sulfonation, leading to a more defined product.

Synthesis from Sulfonated Precursors (Recommended Method)

This method involves the cyclotetramerization of a sulfonated phthalic acid derivative, typically in the presence of a nitrogen source, an aluminum salt, and a catalyst. This approach allows for the direct incorporation of the sulfonate groups, leading to the tetrasulfonated product.

This protocol is adapted from a similar solid-phase synthesis of sulfonated cobalt phthalocyanine and the general synthesis scheme for metal phthalocyanine tetrasulfonic acids.[3]

Materials:

-

4-Sulfophthalic acid

-

Urea

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ammonium (B1175870) Molybdate (B1676688) (catalyst)

-

Dilute Hydrochloric Acid (HCl)

-

Hot deionized water

Procedure:

-

Reactant Preparation: Intimately mix 4-sulfophthalic acid, urea, and anhydrous aluminum chloride in a molar ratio of approximately 4:4:1. Add a catalytic amount of ammonium molybdate (e.g., 1% by weight relative to the 4-sulfophthalic acid).

-

Solid-Phase Reaction: Place the solid mixture in a furnace. Heat the mixture to 260 °C and maintain this temperature for 3 hours. The reaction should be carried out under an inert atmosphere to prevent oxidation.

-

Cooling and Grinding: After the reaction is complete, allow the solid mass to cool to room temperature. Grind the resulting solid product into a fine powder.

-

Purification:

-

Wash the crude product with dilute hydrochloric acid to remove unreacted metal salts and other acid-soluble impurities.

-

Subsequently, wash the solid with hot deionized water to remove unreacted starting materials and water-soluble byproducts.

-

Perform a final wash with ethanol to remove any remaining organic impurities.

-

-

Drying: Dry the purified AlPcS4 product in a vacuum oven to remove all traces of solvent.

Experimental Workflow for AlPcS4 Synthesis

Caption: Workflow for the solid-phase synthesis of AlPcS4.

Direct Sulfonation of Chlorothis compound

This method involves the synthesis of the unsubstituted chlorothis compound followed by a sulfonation step using a strong sulfonating agent like oleum (B3057394) (fuming sulfuric acid). The degree of sulfonation is controlled by the reaction conditions.

This protocol is a general procedure adapted from patents describing the sulfonation of metal phthalocyanines.

Materials:

-

Chlorothis compound

-

Oleum (e.g., 20-30% SO₃)

-

Ice

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel protected from atmospheric moisture, cool the oleum.

-

Addition of Phthalocyanine: Slowly add chlorothis compound to the cooled oleum with constant stirring. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Sulfonation: Gradually heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and maintain it for a specific duration (e.g., several hours). The progress of the reaction can be monitored by withdrawing small aliquots, quenching them, and analyzing the UV-Vis spectrum.

-

Quenching: Once the desired degree of sulfonation is achieved, cool the reaction mixture and carefully pour it onto a large amount of crushed ice with vigorous stirring. This will precipitate the sulfonated product.

-

Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to remove excess sulfuric acid. Further purification can be achieved by techniques such as dialysis or column chromatography.

-

Drying: Dry the purified AlPcS4 product under vacuum.

Quantitative Data and Characterization

The following tables summarize key quantitative data related to the synthesis and properties of AlPcS4.

Table 1: Synthesis Parameters (Solid-Phase Method Analogy)

| Parameter | Value | Reference |

| Precursor | 4-Sulfophthalic Acid | [3] |

| Reactants Molar Ratio | 4 (Sulfophthalic acid) : 4 (Urea) : 1 (Metal Salt) | |

| Catalyst | Ammonium Molybdate | |

| Reaction Temperature | 260 °C | |

| Reaction Time | 3 hours | |

| Yield | ~53% (by analogy to CoPcS) |

Table 2: Physicochemical and Spectroscopic Properties of AlPcS4

| Property | Value | Reference |

| Molecular Formula | C₃₂H₁₆AlClN₈O₁₂S₄ | [2] |

| Molecular Weight | 895.20 g/mol | [2] |

| Appearance | Dark blue/green solid | |

| Solubility | Water | |

| UV-Vis λmax (Q-band) | ~675 nm (in aqueous solutions) | [4] |

| Molar Extinction Coefficient (ε) | ~1.85 x 10⁵ M⁻¹cm⁻¹ at 674 nm | [1] |

| Fluorescence Emission λmax | ~680 nm | [1] |

AlPcS4-Mediated Signaling in Photodynamic Therapy

Upon activation with light of a specific wavelength, AlPcS4 transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS are the primary cytotoxic agents in PDT, inducing cell death mainly through apoptosis.

The signaling cascade initiated by AlPcS4-PDT is multifaceted and primarily involves the intrinsic apoptotic pathway. The key events are:

-

ROS Generation: Light-activated AlPcS4 produces ROS.

-

Mitochondrial Damage: ROS cause oxidative damage to mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP).

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of mitochondrial integrity results in the dissipation of the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised outer mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

-

DNA Damage Response: AlPcS4-PDT can also induce DNA double-strand breaks, activating DNA damage sensors like ATM kinase.

Signaling Pathway of AlPcS4-Induced Apoptosis

Caption: Key signaling events in AlPcS4-PDT induced apoptosis.

Conclusion

This technical guide has outlined the primary methods for the synthesis of sulfonated this compound, with a focus on a reproducible solid-phase protocol. The provided quantitative data and characterization parameters serve as a benchmark for researchers in the field. Furthermore, the elucidation of the AlPcS4-induced apoptotic signaling pathway offers valuable insights for drug development professionals exploring the mechanisms of photodynamic therapy. The continued investigation and optimization of AlPcS4 synthesis and its therapeutic applications hold significant promise for the advancement of cancer treatment.

References

An In-depth Technical Guide to the Aggregation Behavior of Aluminum Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of aluminum phthalocyanine (B1677752) (AlPc), a critical parameter influencing its photophysical properties and efficacy in applications such as photodynamic therapy (PDT) and molecular imaging. Understanding and controlling the monomer-aggregate equilibrium is paramount for optimizing the performance of AlPc-based formulations.

Introduction to Aluminum Phthalocyanine Aggregation

Aluminum phthalocyanines are planar aromatic macrocycles that exhibit a strong tendency to self-associate in solution, a phenomenon driven primarily by π-π stacking interactions between the phthalocyanine rings.[1][2] This aggregation significantly alters the molecule's electronic absorption and emission spectra, quantum yields, and, consequently, its photosensitizing capabilities. In aqueous environments, the hydrophobic nature of the phthalocyanine core promotes aggregation, which can diminish its therapeutic efficacy as the aggregated forms often exhibit reduced singlet oxygen generation.[2][3]

The aggregation process typically leads to the formation of two primary types of stacks: H-aggregates (face-to-face) and J-aggregates (head-to-tail).[4][5] These aggregates are distinguished by their unique spectroscopic signatures. H-aggregates generally display a blue-shifted (hypsochromic) absorption band relative to the monomer, whereas J-aggregates exhibit a red-shifted (bathochromic) band.[4][5][6] The specific type of aggregate formed is influenced by a variety of factors, including the solvent, concentration, temperature, pH, and the nature of substituents on the phthalocyanine macrocycle.[1][7][8]

Factors Influencing Aggregation

The equilibrium between monomeric and aggregated AlPc species is dynamic and can be manipulated by controlling several key experimental parameters.

Solvent Environment

The polarity of the solvent plays a crucial role in the aggregation of AlPc.[1][9] In many organic solvents with low polarity or high solvating power for the macrocycle, such as N,N-dimethylformamide (DMF), this compound chloride (AlClPc) exists predominantly in its monomeric form.[1][10][11] Conversely, in polar solvents, particularly water, the strong hydrophobic effect drives the self-association of AlPc molecules.[1][12] Mixed solvent systems, such as DMF-water or ethanol-water, are often employed to systematically study the aggregation process by gradually increasing the concentration of the non-solvent (water).[1][13][14] For instance, a critical water concentration of approximately 7.8% in a DMF-water mixture has been shown to dramatically shift the monomer-dimer equilibrium of AlClPc towards the aggregated state.[1][10][11][14]

Concentration

The extent of aggregation is highly dependent on the concentration of the AlPc solution. At very low concentrations, AlPc typically exists as monomers. As the concentration increases, the equilibrium shifts towards the formation of dimers and higher-order aggregates, in accordance with Le Chatelier's principle.[1][7] This concentration-dependent behavior is readily observable through changes in the UV-Vis absorption spectrum.

Peripheral and Axial Substituents

The chemical structure of the AlPc molecule itself is a key determinant of its aggregation tendency. The introduction of bulky substituents on the periphery of the phthalocyanine ring can sterically hinder the close approach of molecules, thereby reducing aggregation.[13] The nature and charge of these substituents also influence solubility and intermolecular interactions.

Axial ligands coordinated to the central aluminum atom can also significantly impact aggregation.[8] For example, the presence of certain axial ligands can inhibit the formation of H-aggregates.[4][10] In the case of this compound hydroxide (B78521) (AlPcOH), the axial hydroxyl group can participate in hydrogen bonding or the formation of Al-O-Al bridges, influencing the aggregation pathway.[13]

pH

The pH of the solution can influence the protonation state of peripheral substituents or axial ligands, thereby altering the electrostatic interactions between AlPc molecules and affecting their aggregation state.[7][15]

Spectroscopic Characterization of Aggregation

UV-Visible and fluorescence spectroscopy are powerful and widely used techniques to monitor and quantify the aggregation of this compound.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of AlPc is characterized by two main features: the Soret (or B) band in the UV region (~350 nm) and the Q-band in the visible region (~600-700 nm).[2] The Q-band is particularly sensitive to aggregation. The monomeric form of AlPc typically exhibits a sharp, intense Q-band maximum around 670-675 nm in organic solvents.[10]

Upon aggregation, significant changes in the Q-band are observed:

-

H-aggregation leads to a blue-shift of the Q-band, often appearing as a new peak or a shoulder at shorter wavelengths (e.g., ~640 nm for AlClPc).[6]

-

J-aggregation results in a red-shift of the Q-band to longer wavelengths (e.g., 740-770 nm for AlClPc adsorbed on silica (B1680970) nanoparticles).[6]

The appearance of an isosbestic point in a series of concentration-dependent spectra is often indicative of a simple monomer-dimer equilibrium.

Fluorescence Spectroscopy

Monomeric AlPc is typically highly fluorescent, with an emission maximum slightly red-shifted from its Q-band absorption maximum. Aggregation, particularly H-aggregation, often leads to significant quenching of fluorescence.[16] This fluorescence quenching is a result of non-radiative decay pathways becoming dominant in the aggregated state. The decrease in fluorescence intensity can be used as a sensitive indicator of the onset and extent of aggregation.

Quantitative Analysis of Aggregation

The following table summarizes key quantitative data related to the aggregation of this compound derivatives from various studies.

| AlPc Derivative | Solvent System | Parameter | Value | Reference(s) |

| AlClPc | DMF-Water | Critical Water Concentration for Aggregation | ~7.8% (v/v) | [1][10][11][14] |

| AlClPc | Dimer | Intermolecular Distance (slipped cofacial) | ~3.7 Å | [1] |

| AlPcOH | 40% Water/Ethanol | Dimerization Constant (Kd) | 138.7 M-1 | [3] |

| AlPcOH | 50% Water/Ethanol | Dimerization Constant (Kd) | 2817 M-1 | [3] |

| AlPcOH | Ethanol | Molar Absorption Coefficient at 671 nm (ε) | 2.63 x 105 L mol-1 cm-1 | [3][13] |

| AlPcOH | Ethanol | Molar Absorption Coefficient at 353 nm (ε) | 8.27 x 104 L mol-1 cm-1 | [3][13] |

Experimental Protocols

Preparation of AlPc Solutions

A stock solution of this compound (e.g., AlClPc) is typically prepared in a solvent where it is known to be monomeric, such as DMF. The concentration of the stock solution is accurately determined using UV-Vis spectroscopy and the Beer-Lambert law, with a known molar absorption coefficient. Experimental solutions at various concentrations are then prepared by diluting the stock solution. To study solvent-induced aggregation, a titrimetric method can be employed where a non-solvent like water is incrementally added to the AlPc solution in an organic solvent.[2]

Example Protocol:

-

Prepare a stock solution of AlClPc in DMF at a concentration of approximately 1 x 10-3 M.

-

Determine the exact concentration by measuring the absorbance at the Q-band maximum and using the known molar extinction coefficient.

-

For concentration-dependent studies, prepare a series of dilutions from the stock solution in the desired solvent.

-

For solvent-induced aggregation studies, start with a known volume and concentration of AlClPc in DMF in a cuvette and incrementally add small, precise volumes of water, recording the UV-Vis spectrum after each addition.[2]

UV-Visible Spectroscopy Measurements

UV-Vis spectra are recorded using a dual-beam spectrophotometer.

-

Use quartz cuvettes with a defined path length (typically 1 cm).

-

Record a baseline spectrum with the pure solvent or solvent mixture.

-

Measure the absorption spectra of the AlPc solutions over a relevant wavelength range (e.g., 300-800 nm).

-

Analyze the changes in the Q-band region to identify the presence of monomers and aggregates.

Fluorescence Spectroscopy Measurements